N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound is a synthetic acetamide derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via a sulfanyl bridge to a substituted imidazole ring. The imidazole ring is further functionalized with a 4-chlorophenyl group at position 5 and a methyl group at position 1. Its molecular formula is C₁₉H₁₆ClN₃O₃S, with a molecular weight of 409.87 g/mol.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c1-23-15(12-2-4-13(20)5-3-12)9-21-19(23)27-10-18(24)22-14-6-7-16-17(8-14)26-11-25-16/h2-9H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIAMCHSFGLZTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the chlorophenyl group, and the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to various substituted products .
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides
- Molecular Formula : C₂₀H₁₈N₄O₂S
- Key Features : Replaces the benzodioxole and chlorophenyl groups with an indole-substituted oxadiazole ring.
- Spectral Data : EIMS shows prominent fragments at m/z 378 ([M]+), 233, and 231, indicating stability of the oxadiazole-thioacetamide backbone .
- Synthesis : Prepared via condensation of hydrazine derivatives with carbon disulfide, followed by alkylation .
Compound B : 2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide
Substituent Effects on Bioactivity
- Chlorophenyl vs. Bromophenyl :
- Benzodioxole vs.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stability : The target compound’s benzodioxole and chlorophenyl groups may confer greater oxidative stability compared to indole-based analogues (Compound A), which show fragmentation at lower m/z values .
- Pharmacological Potential: While direct bioactivity data for the target compound are absent, structural parallels to Compounds A and B suggest possible applications in kinase inhibition or antimicrobial activity, common among imidazole-thioacetamide derivatives .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H18ClN3O3S
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Carbonic Anhydrases (CAs) :
- The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. Studies indicate that some derivatives exhibit selective inhibition against these isoforms, with Ki values ranging from 0.3 to 1.3 μM .
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines . The median inhibitory concentration (GI50) values were reported to be as low as 2.3 μM for the most potent derivatives.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | hCA IX Ki (μM) | hCA XII Ki (μM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 0.3 | 3.6 | 12 |
| Compound B | 0.8 | >100 | >125 |
| Compound C | 1.3 | 4.5 | 3.5 |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Panc-1 GI50 (μM) | MCF-7 GI50 (μM) | HT-29 GI50 (μM) | A549 GI50 (μM) |
|---|---|---|---|---|
| Compound A | 2.3 | 2.8 | 3.0 | 3.5 |
| Compound B | 4.0 | 4.5 | 5.0 | 6.0 |
| Doxorubicin | 1.1 | 1.0 | 0.9 | 1.2 |
Case Studies
Recent studies have highlighted the potential of this compound in preclinical settings:
- Study on Tumor Growth Inhibition : A multicellular spheroid model was employed to assess the efficacy of the compound in inhibiting tumor growth in a three-dimensional environment, which more closely mimics in vivo conditions . Results indicated a significant reduction in spheroid size and viability compared to controls.
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
